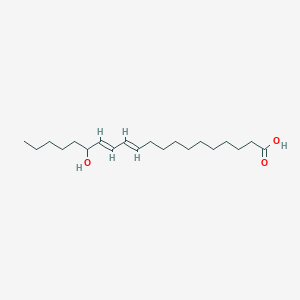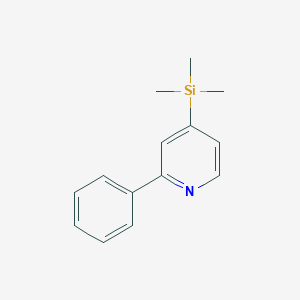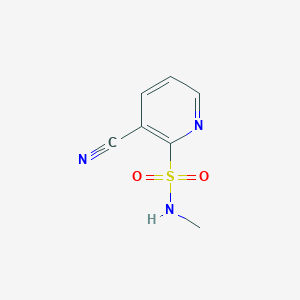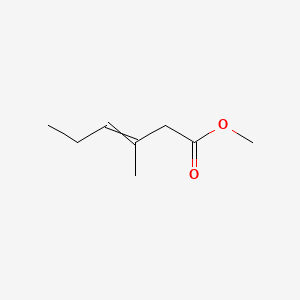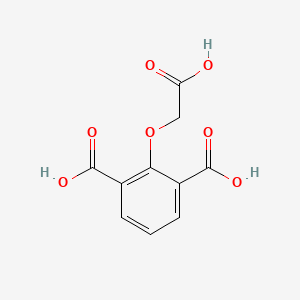
2-(Carboxymethoxy)isophthalic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Carboxymethoxy)-1,3-benzenedicarboxylic acid is an organic compound with a complex structure that includes three carboxylic acid groups and an ether linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Carboxymethoxy)-1,3-benzenedicarboxylic acid typically involves the reaction of 1,3,5-tris(carboxymethoxy)benzene acid with appropriate reagents under controlled conditions. One common method is the hydrothermal synthesis, which involves heating the reactants in a sealed vessel with water at high temperatures . This method allows for the formation of a three-dimensional supramolecular framework.
Industrial Production Methods
Industrial production methods for this compound may involve similar hydrothermal processes but on a larger scale. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, continuous flow reactors may be employed to improve efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-(Carboxymethoxy)-1,3-benzenedicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid groups can be oxidized to form corresponding anhydrides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: The ether linkage and carboxylic acid groups can participate in substitution reactions, leading to the formation of esters, amides, or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anhydrides, while reduction can produce alcohols or aldehydes. Substitution reactions can lead to esters, amides, or other functionalized derivatives .
Aplicaciones Científicas De Investigación
2-(Carboxymethoxy)-1,3-benzenedicarboxylic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(Carboxymethoxy)-1,3-benzenedicarboxylic acid involves its interaction with molecular targets through its carboxylic acid groups and ether linkage. These functional groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s ability to form stable complexes with metal ions makes it useful in catalysis and as a structural component in MOFs .
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-Tris(carboxymethoxy)benzene acid: This compound is similar in structure but has an additional carboxylic acid group, making it more versatile in forming complex frameworks.
3-(Carboxymethoxy)-2-naphthoic acid: This compound has a naphthalene ring instead of a benzene ring, which can influence its chemical properties and applications.
Uniqueness
2-(Carboxymethoxy)-1,3-benzenedicarboxylic acid is unique due to its specific arrangement of carboxylic acid groups and ether linkage, which allows it to form stable complexes and participate in a wide range of chemical reactions. Its versatility makes it valuable in various scientific and industrial applications .
Propiedades
Fórmula molecular |
C10H8O7 |
|---|---|
Peso molecular |
240.17 g/mol |
Nombre IUPAC |
2-(carboxymethoxy)benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C10H8O7/c11-7(12)4-17-8-5(9(13)14)2-1-3-6(8)10(15)16/h1-3H,4H2,(H,11,12)(H,13,14)(H,15,16) |
Clave InChI |
WGRUEXXXFRFSSR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)C(=O)O)OCC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





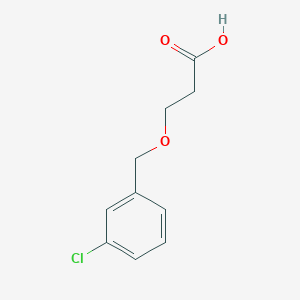

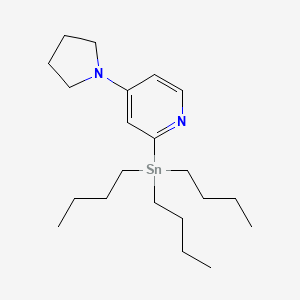
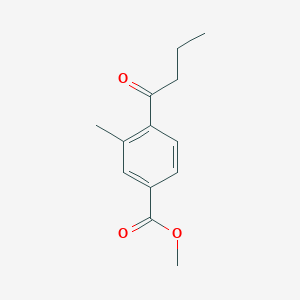

![Butanoic acid, 2,2,3,3,4,4,4-heptafluoro-, 3-[hexahydro-1,3-dimethyl-2,4,6-trioxo-5-(2-propenyl)-5-pyrimidinyl]-1,3-dimethylpropyl ester](/img/structure/B13971701.png)
